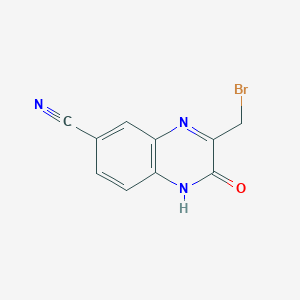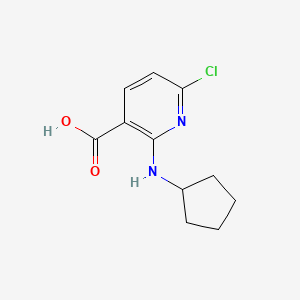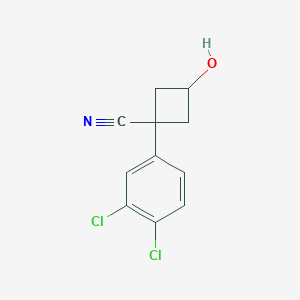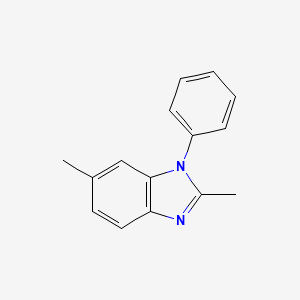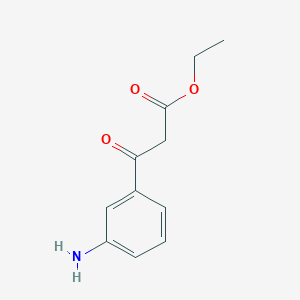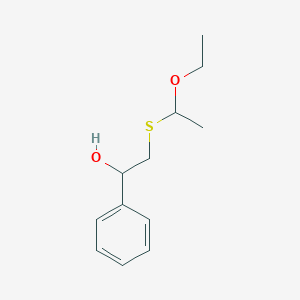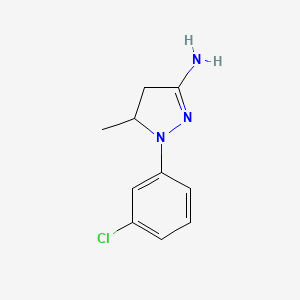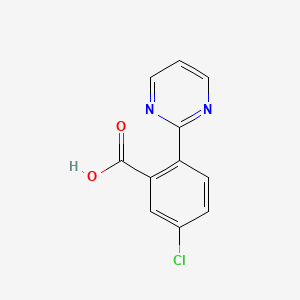
5-Chloro-2-(pyrimidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrimidine ring attached to a benzoic acid moiety with a chlorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrimidin-2-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a chlorinated benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the pyrimidine and benzoic acid moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process can include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to achieve the desired product with high yield and purity .
化学反応の分析
Types of Reactions: 5-Chloro-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
5-Chloro-2-(pyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Chloro-2-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation and virulence factor production . The compound’s ability to bind to target proteins and disrupt their function is a key aspect of its biological activity .
類似化合物との比較
2-Chloro-5-(pyridin-2-yl)benzoic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromine atom and a methoxycarbonyl group, used in the synthesis of SGLT2 inhibitors.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit various biological activities.
Uniqueness: 5-Chloro-2-(pyrimidin-2-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a chlorinated benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H7ClN2O2 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC名 |
5-chloro-2-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16) |
InChIキー |
LRVGFWHPQLWBLV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


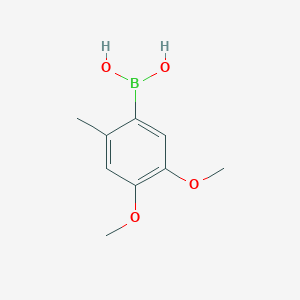
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
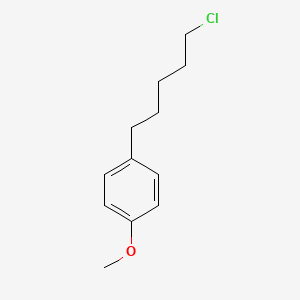
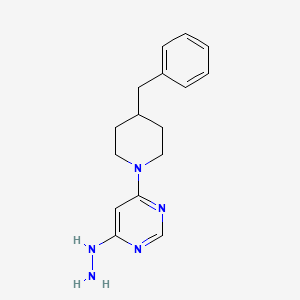
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
